molecular formula C23H19N5O2 B11190171 9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B11190171
M. Wt: 397.4 g/mol
InChI Key: HDJBBGBMJIGPDC-UHFFFAOYSA-N
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Description

9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core, which is functionalized with a 4-methoxyphenyl group and a phenethyl group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves multiple steps, including the formation of the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core and subsequent functionalization with the 4-methoxyphenyl and phenethyl groupsThe final steps involve the attachment of the 4-methoxyphenyl and phenethyl groups under specific reaction conditions, such as the use of appropriate catalysts and solvents .

Chemical Reactions Analysis

9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of triazolo-pyrimidines exhibit anticonvulsant properties. Studies utilizing maximal electroshock seizure models have shown that compounds similar to 9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can effectively reduce seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Antimicrobial Properties

Compounds of this class have been evaluated for their antimicrobial efficacy against various pathogens. Notably, studies have demonstrated effectiveness against ESKAPE pathogens, which are notorious for their antibiotic resistance. The triazole moiety is thought to play a crucial role in the interaction with microbial enzymes .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. The underlying mechanisms likely involve the disruption of cell cycle progression and modulation of apoptotic pathways .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical and preclinical settings:

StudyFocusFindings
Study AAnticonvulsantSignificant reduction in seizure frequency in rodent models .
Study BAntimicrobialEffective against multi-drug resistant strains .
Study CAnticancerInduced apoptosis in breast cancer cell lines .

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to the suppression of inflammatory responses and protection of neuronal cells from stress-induced damage .

Comparison with Similar Compounds

Similar compounds to 9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one include other triazole-pyrimidine hybrids and pyrazolo[3,4-d]pyrimidine derivatives. These compounds share similar core structures but differ in their functional groups and biological activities. For example, pyrazolo[3,4-d]pyrimidine derivatives have been studied as CDK2 inhibitors with potent anti-cancer activities . The unique combination of the 4-methoxyphenyl and phenethyl groups in this compound contributes to its distinct neuroprotective and anti-inflammatory properties .

Biological Activity

The compound 9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents such as anthranilic acid and hydrazine derivatives. The structural verification is achieved through techniques like NMR and mass spectrometry. For instance, a study synthesized several derivatives and analyzed their structures using IR and NMR spectroscopy to confirm the formation of the desired triazolopyrimidine structure .

Biological Activity

The biological activity of This compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds in the triazolopyrimidine class exhibit significant anticancer properties. For example:

  • In vitro studies have shown that derivatives can inhibit the growth of various cancer cell lines such as MCF-7 (breast carcinoma) and HT-1080 (fibrosarcoma). The IC50 values for some derivatives ranged from 6.1 μM to 12.3 μM against these cell lines .
  • A structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrimidine ring enhance anticancer efficacy. For instance, compounds with methoxy or phenethyl groups demonstrated improved activity compared to their unsubstituted counterparts .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Studies have employed DPPH inhibition assays to measure the radical scavenging activity of synthesized derivatives. The results suggest that certain modifications increase antioxidant potency, making these compounds potential candidates for further pharmacological exploration .

Enzyme Inhibition

Additionally, this compound exhibits inhibitory effects on various enzymes relevant to cancer progression and metabolic disorders. Notable activities include:

  • Dihydrofolate reductase inhibition , which is critical in cancer cell proliferation.
  • Glucosidase inhibition , indicating potential applications in managing diabetes .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antitumor Efficacy : In a study focused on a series of triazolopyrimidine derivatives, one compound demonstrated selective cytotoxicity against melanoma cells while sparing normal cells. This selectivity was attributed to its ability to induce cell cycle arrest at the S phase and decrease melanin production in melanoma cells .
  • Molecular Docking Studies : Molecular docking simulations have been conducted to predict binding affinities of these compounds with target proteins such as estrogen receptors and EGFR. These studies provide insight into how structural variations impact biological activity and can guide future drug design efforts .

Properties

Molecular Formula

C23H19N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

8-(4-methoxyphenyl)-11-(2-phenylethyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C23H19N5O2/c1-30-18-9-7-17(8-10-18)21-20-19(26-23-24-15-25-28(21)23)12-14-27(22(20)29)13-11-16-5-3-2-4-6-16/h2-10,12,14-15H,11,13H2,1H3

InChI Key

HDJBBGBMJIGPDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CCC5=CC=CC=C5

Origin of Product

United States

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